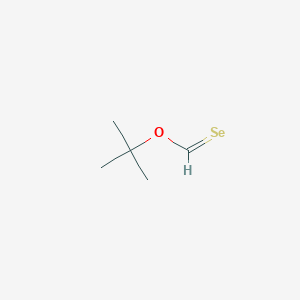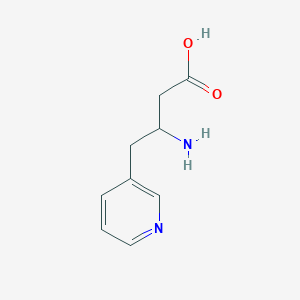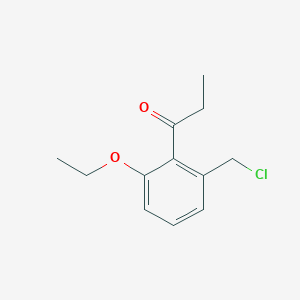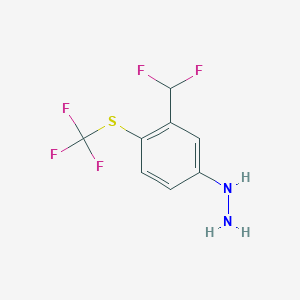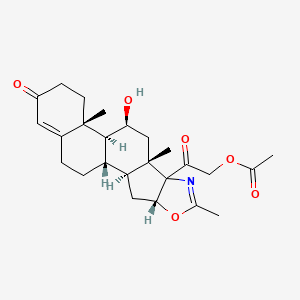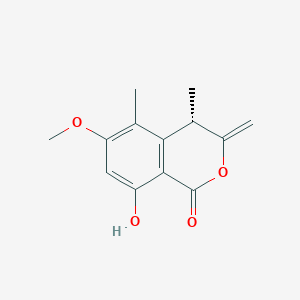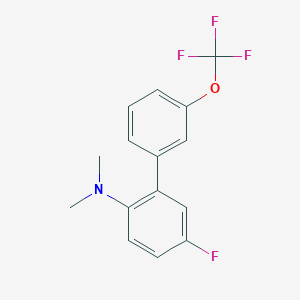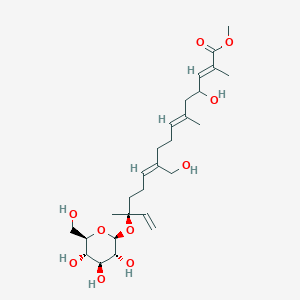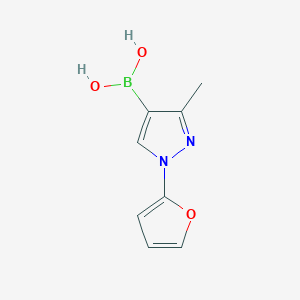
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a furan ring, a pyrazole ring, and a boronic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a furan derivative with a suitable pyrazole precursor under conditions that facilitate the formation of the pyrazole ring. The boronic acid group can then be introduced via hydroboration or other boron-insertion reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions that favor the desired product while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form corresponding pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Applications De Recherche Scientifique
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Furan-2-boronic acid: Similar structure but lacks the pyrazole ring.
2-Furylboronic acid: Another furan derivative with a boronic acid group.
Uniqueness: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a furan and a pyrazole ring, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical transformations and applications compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
[1-(furan-2-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
Clé InChI |
BFELDWCEAVCSSJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)C2=CC=CO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
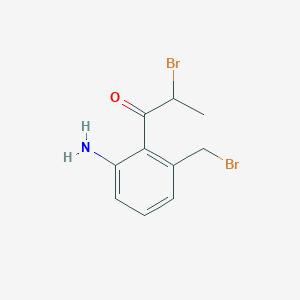

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
